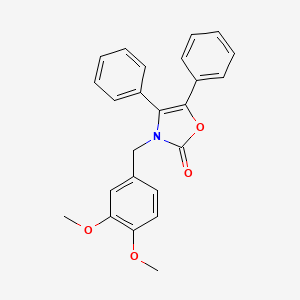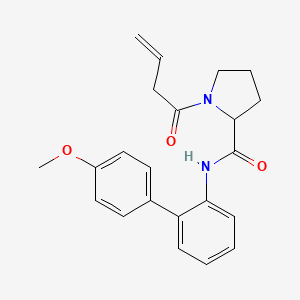
3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one, also known as DBO, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. DBO belongs to the oxazole family, which is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves its interaction with Aβ aggregates through hydrophobic and π-π interactions. This compound binds to the β-sheet structure of Aβ aggregates and undergoes a conformational change, resulting in a blue-shifted fluorescence emission. This unique fluorescence property of this compound has been exploited for developing assays to screen for compounds that can inhibit the formation or disaggregation of Aβ aggregates.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe for Aβ aggregates, this compound has also been shown to have anti-cancer activity. This compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The anti-cancer activity of this compound is mediated by its interaction with the tubulin protein, which is involved in cell division. This compound binds to the colchicine-binding site on tubulin and disrupts its polymerization, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one as a fluorescent probe for Aβ aggregates is its high selectivity and sensitivity. This compound binds selectively to Aβ aggregates and emits a strong fluorescent signal, making it a useful tool for detecting and imaging Aβ aggregates in vitro and in vivo. However, one of the limitations of using this compound is its potential toxicity and phototoxicity. This compound has been shown to induce cytotoxicity and DNA damage in cells, especially under prolonged exposure to light.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one. One area of interest is the development of this compound-based assays for screening compounds that can inhibit the formation or disaggregation of Aβ aggregates. Such assays could be useful for identifying potential drug candidates for Alzheimer's disease. Another area of interest is the optimization of the synthesis method for this compound to improve its purity and yield. This could lead to the development of more efficient and cost-effective methods for producing this compound. Finally, further studies are needed to investigate the potential anti-cancer activity of this compound and its mechanism of action. This could lead to the development of this compound-based anti-cancer drugs.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves several steps, starting from the reaction of 3,4-dimethoxybenzaldehyde with 4,5-diphenyl-1,3-oxazole-2-amine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with acetic anhydride and a catalyst such as trifluoroacetic acid to yield this compound. The purity and yield of this compound can be improved by using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has been studied extensively for its potential use as a fluorescent probe for detecting and imaging amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. Aβ aggregates are known to form plaques in the brain, leading to neuronal damage and cognitive decline. This compound has been shown to bind selectively to Aβ aggregates and emit a strong fluorescent signal, making it a useful tool for studying the formation and progression of Aβ aggregates in vitro and in vivo.
Propiedades
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4,5-diphenyl-1,3-oxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-27-20-14-13-17(15-21(20)28-2)16-25-22(18-9-5-3-6-10-18)23(29-24(25)26)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGPUBQJQDAZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine](/img/structure/B6002639.png)
![5-(2-furyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002646.png)
![N-(dicyclopropylmethyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002651.png)
![ethyl 1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6002665.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B6002680.png)
![methyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6002689.png)
![2-methyl-7-{[2-(4-methylphenoxy)ethyl]sulfonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6002691.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6002700.png)
![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B6002701.png)
![3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-propanol](/img/structure/B6002705.png)
![3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6002706.png)
![1-methyl-N-[2-(methylthio)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6002717.png)
![methyl (2S)-({[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002720.png)

